molecular formula C61H89N15O18S B13396915 H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH

H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH

Cat. No.: B13396915
M. Wt: 1352.5 g/mol
InChI Key: SVHJFTNFNMWDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH is a synthetic peptide composed of multiple DL-amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of DL-amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each DL-amino acid is activated using coupling reagents like HBTU or DIC.

    Coupling Reaction: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

The peptide H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can mimic natural ligands, binding to these targets and modulating their activity. This interaction can activate or inhibit signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL-Asn-DL-Ser-DL-Tyr-DL-Arg-DL-Lys-DL-Val-DL-Leu-Gly-DL-Gln-DL-Leu-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Gln-DL-Asp-DL-xiIle-DL-Met-DL-Ser-DL-Arg: Another synthetic peptide with a similar structure and applications.

    H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL-Gln-DL-Ser-DL-Tyr-DL-Arg-DL-Lys-DL-Val-DL-Leu-DL-Ala-DL-Gln-DL-Leu-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Gln-DL-Asp-DL-xiIle-DL-Leu-DL-Ser-DL-Arg-NH2: A peptide with a different sequence but similar properties.

Uniqueness

The uniqueness of H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH lies in its specific sequence of DL-amino acids, which can confer unique biological activities and stability compared to other peptides.

Properties

IUPAC Name

4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[5-amino-2-(2-aminopropanoylamino)-5-oxopentanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHJFTNFNMWDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H89N15O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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